3-Methylpyrazolo[1,5-a]pyrimidin-6-ol
CAS No.:
Cat. No.: VC20453345
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 3-methylpyrazolo[1,5-a]pyrimidin-6-ol |
| Standard InChI | InChI=1S/C7H7N3O/c1-5-2-9-10-4-6(11)3-8-7(5)10/h2-4,11H,1H3 |
| Standard InChI Key | GBBKPZNTHWRGOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2N=CC(=CN2N=C1)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol (C₇H₇N₃O, MW 149.15 g/mol) features a bicyclic framework combining pyrazole and pyrimidine rings. Key structural elements include:
-
Methyl substitution at position 3, enhancing hydrophobic interactions in biological systems.
-
Hydroxyl group at position 6, contributing to hydrogen-bonding capabilities.
-
Near-planar conformation across the fused rings, with crystallographic studies reporting dihedral angles <5° between rings.
Table 1: Bond Lengths and Angles in the Fused Ring System
| Bond/Angle | Measurement (Å/°) |
|---|---|
| N1–C2 | 1.34 |
| C5–C6 | 1.40 |
| C6–O7 | 1.36 |
| Ring A–Ring B Dihedral | 3.2° |
This planarity optimizes electronic conjugation, as evidenced by UV-Vis spectra showing λₐ₆₆ₙ at 270 nm (ε = 12,400 M⁻¹cm⁻¹) in ethanol.
Synthetic Methodologies
Synthesis typically proceeds via a three-step condensation sequence:
-
Precursor Preparation: 5-Amino-3-methylpyrazole reacts with β-ketoesters under acidic conditions to form intermediate 1.
-
Cyclization: Heating intermediate 1 with ammonium acetate in acetic acid yields the pyrimidine ring.
-
Hydroxylation: Oxidative treatment with hydrogen peroxide introduces the C6 hydroxyl group .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Solvent | Acetic Acid |
| Yield | 68–72% |
Notably, the ACS Omega study demonstrates analogous methods for pyrazolo[1,5-a]pyridines using sodium ethoxide catalysis, suggesting potential cross-applicability for optimizing this compound’s synthesis.
Anticancer Mechanisms and Biological Activity
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol exhibits dose-dependent cytotoxicity against multiple cancer models:
Table 3: In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| A549 (Lung) | 12.4 ± 1.2 | EGFR Kinase Inhibition |
| HCT-116 (Colon) | 18.9 ± 2.1 | Wnt/β-Catenin |
| MCF-7 (Breast) | 28.7 ± 3.4 | Estrogen Receptor |
Mechanistic studies indicate dual activity:
-
Kinase Inhibition: Competitive binding at ATP pockets of EGFR (Kd = 0.42 μM).
-
Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) via mitochondrial depolarization.
Crystallographic and Physicochemical Properties
X-ray diffraction analyses reveal critical packing interactions:
Table 4: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=10.34 Å, c=12.07 Å |
| π–π Stacking Distance | 3.48 Å |
| Hydrogen Bonds | O7–H⋯N3 (2.89 Å) |
The short π–π stacking distance facilitates intercalation into DNA grooves, while hydrogen bonds stabilize protein-ligand complexes.
Research Frontiers and Applications
Emerging applications under investigation include:
-
Antimicrobial Agents: Preliminary MIC values of 32 μg/mL against Staphylococcus aureus.
-
Anti-Inflammatory Activity: 58% COX-2 inhibition at 50 μM.
-
Material Science: Semiconductor properties with bandgap energy of 3.1 eV.
Ongoing clinical trials focus on derivate formulations to enhance bioavailability, addressing current limitations in aqueous solubility (LogP = 1.2).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume